molecular formula C21H27NO B5892832 4-benzyl-1-(2-ethoxybenzyl)piperidine

4-benzyl-1-(2-ethoxybenzyl)piperidine

Cat. No.: B5892832
M. Wt: 309.4 g/mol
InChI Key: NOKXTCFCJQKIAJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-ethoxybenzyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 2-ethoxybenzyl substituent at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes, viral proteins, and receptors.

Properties

IUPAC Name

4-benzyl-1-[(2-ethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-23-21-11-7-6-10-20(21)17-22-14-12-19(13-15-22)16-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKXTCFCJQKIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-(2-ethoxybenzyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a similar nucleophilic substitution reaction, using an ethoxybenzyl halide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxybenzyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the benzyl groups, potentially converting them into more saturated derivatives.

    Substitution: The benzyl and ethoxybenzyl groups can participate in various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides and nucleophiles are common reagents for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid, ethoxybenzaldehyde, ethoxybenzoic acid.

    Reduction: Saturated piperidine derivatives, reduced benzyl derivatives.

    Substitution: Various substituted benzyl and ethoxybenzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies, particularly in receptor binding assays.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as a central nervous system agent.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-ethoxybenzyl)piperidine would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with neurotransmitter receptors or enzymes in the central nervous system. The benzyl and ethoxybenzyl groups could facilitate binding to specific molecular targets, influencing the compound’s activity and potency.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Piperidine Derivatives
Compound Name Substituent Molecular Weight* Biological Activity Key Findings References
4-Benzyl-1-(2-ethoxybenzyl)piperidine 2-ethoxybenzyl 339.48 g/mol† Not reported Inferred potential based on analogs -
M1BZP (4-benzyl-1-(2,4,6-trimethylbenzyl)piperidine) 2,4,6-trimethylbenzyl 347.52 g/mol SARS-CoV-2 inhibition High binding to viral proteins (ΔG = -8.2 kcal/mol), favorable ADMET properties
1c (4-benzyl-1-(4-methoxybenzoyl)piperidine) 4-methoxybenzoyl 339.43 g/mol Improved solubility Synthesized in 66% yield; mp 63–65°C; enhanced drug-like properties
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine 3-iodobenzylsulfonyl 516.29 g/mol Sigma-1 receptor ligand Kiσ1 = 0.96 nM, 96-fold selectivity over σ2 receptor
N-Benzyl piperidine derivatives Variable (e.g., arylalkyl) - AChE/BACE-1 inhibition Bulky substituents reduce enzyme binding; ethoxy may balance steric effects

*Calculated using PubChem tools; †Based on formula C21H27NO.

Q & A

Q. What synthetic strategies are recommended for preparing 4-benzyl-1-(2-ethoxybenzyl)piperidine with high purity?

Answer: The synthesis typically involves alkylation of the piperidine core with appropriate benzyl halides. Key steps include:

  • Nucleophilic substitution : Reacting 4-benzylpiperidine with 2-ethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use flash column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product, achieving >97% purity as validated by HPLC and HRMS .
  • Yield optimization : Adjust reaction time and temperature to minimize side products (e.g., over-alkylation). Reported yields range from 50–71% depending on substituents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) .
    • IR : Confirm functional groups (e.g., C-O stretch of ethoxy at ~1100 cm⁻¹) .
  • Chromatography :
    • HPLC : Monitor retention time (e.g., tR = 2.17 min for derivatives) and peak homogeneity .
    • UHPLC-ESI-MS : Validate molecular weight (e.g., m/z = 358 [M+H]<sup>+</sup> for related analogs) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard classification : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Keep in sealed containers under inert atmosphere (N2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for target-specific activity?

Answer:

  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., SARS-CoV-2 M<sup>pro</sup> or influenza hemagglutinin) due to the compound’s lipophilic benzyl/ethoxy motifs .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .
  • Critical parameters : Optimize π-π stacking (benzyl groups) and hydrogen bonding (ethoxy oxygen) for improved binding affinity .

Q. What methodologies resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

Answer:

  • In silico limitations : Address false positives in permeability (e.g., P-gp efflux) by integrating Boiled-Egg (Brain Or IntestinaL EstimateD) models with experimental Caco-2 assays .
  • Metabolic stability : Compare CYP450 inhibition predictions (via SwissADME) with in vitro microsomal assays. Adjust substituents (e.g., replace ethoxy with methoxy) to reduce metabolic liability .

Q. How can stereochemical purity impact biological activity, and what chiral resolution methods are effective?

Answer:

  • Activity impact : Enantiomers may show 10–100x differences in potency (e.g., acetylcholinesterase inhibition) .
  • Resolution methods :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers (e.g., tR = 7.7 min vs. 9.0 min for (±)-5) .
    • Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

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